Cas no 6072-50-0 (2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone)

2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone structure
6072-50-0 structure
Productnaam:2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
CAS-nummer:6072-50-0
MF:C48H38ClN5O7S
MW:864.362629413605
CID:1625185
PubChem ID:2732877

2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone
    • LogP
    • 2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoin
    • 2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-4,6,9a,10,10a,10b-hexahydro-3aH-isoindolo[5,6-e]isoindole-
    • AGN-PC-0LOV1N
    • 6072-50-0
    • DTXSID40411732
    • Inchi: InChI=1S/C48H38ClN5O7S/c1-23-31-19-25(49)11-18-38(31)62-42(23)35-22-39(52(3)51-35)54-45(57)33-21-32-28(41(48(33,2)47(54)59)29-15-14-27(60-4)20-36(29)55)16-17-30-40(32)46(58)53(44(30)56)26-12-9-24(10-13-26)43-50-34-7-5-6-8-37(34)61-43/h5-16,18-20,22,30,32-33,40-41,55H,17,21H2,1-4H3
    • InChI-sleutel: GQPHRYWGJBMIJR-UHFFFAOYSA-N
    • LACHT: CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)N4C(=O)C5CC6C7C(CC=C6C(C5(C4=O)C)C8=C(C=C(C=C8)OC)O)C(=O)N(C7=O)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1)C

Berekende eigenschappen

  • Exacte massa: 863.21834
  • Monoisotopische massa: 288.0108703g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 390
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Topologisch pooloppervlak: 17.1Ų
  • XLogP3: 5

Experimentele eigenschappen

  • PSA: 148.07

2-[4-(1,3-benzoxazol-2-yl)phenyl]-8-[3-(5-chloro-3-methyl-1-benzothiophen-2-yl)-1-methyl-1H-pyrazol-5-yl]-6-(2-hydroxy-4-methoxyphenyl)-6a-methyl-3a,4,6,6a,9a,10,10a,10b-octahydroisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone Gerelateerde literatuur

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk